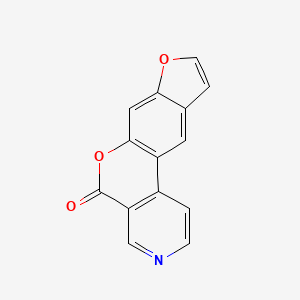

Pyrido(3,4-c)psoralen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[3,4-c]psoralen is a furanocoumarin.

Applications De Recherche Scientifique

Photochemotherapy

Mechanism of Action

Pyrido(3,4-c)psoralen is primarily utilized in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. It functions by forming covalent bonds with DNA upon exposure to ultraviolet A (UVA) radiation. This interaction leads to the formation of DNA adducts that can induce apoptosis in abnormal cells while minimizing damage to surrounding healthy cells .

Comparative Efficacy

Research indicates that this compound exhibits a lower mutagenic potential compared to traditional psoralens such as 8-methoxypsoralen (8-MOP). In mammalian cell studies, it has been shown that this compound and its methylated derivative (7-methylthis compound) are more effective at inducing lethal effects and mitochondrial damage than 8-MOP. However, they exhibit reduced mutagenicity per viable cell .

DNA Interaction Studies

Photoadduct Formation

The interaction of this compound with DNA results in the formation of specific photoadducts. Studies have demonstrated that these compounds can create diastereoisomeric adducts upon UVA irradiation. The repair mechanisms for these adducts vary; one diastereoisomer is repaired more efficiently than the other in yeast cells, indicating a differential recognition by cellular repair systems .

Implications for Cancer Research

The ability of this compound to induce DNA damage has implications for cancer research. Its mutagenic activity has been assessed using various model organisms including Salmonella typhimurium and mammalian cell lines. The findings suggest that while these compounds can induce mutations, their overall risk profile may be more favorable than that of 8-MOP due to lower mutagenicity per unit dose .

Cosmetic and Pharmaceutical Applications

Potential Uses in Dermatology

Beyond its therapeutic applications in treating skin disorders, this compound is being explored for its potential use in cosmetic formulations aimed at skin rejuvenation and photoprotection. Its ability to modulate cellular responses to UV radiation may provide benefits in anti-aging products .

Sterilization Techniques

this compound is also being investigated for its role in sterilization processes for blood products and biological fluids. The compound's effectiveness in binding to viral nucleic acids under UV light makes it a candidate for preventing the transmission of infectious diseases through blood transfusions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Photochemotherapy | Treatment of skin conditions (e.g., psoriasis, vitiligo); forms covalent DNA adducts upon UVA exposure. |

| DNA Interaction Studies | Induces photoadducts; differential repair mechanisms; implications for cancer research. |

| Cosmetic Applications | Potential use in anti-aging products; modulates UV response. |

| Sterilization Techniques | Effective in sterilizing blood products; prevents viral transmission through blood transfusions. |

Case Studies

-

Photochemotherapy Trials

Clinical trials have demonstrated the efficacy of this compound in reducing lesions associated with psoriasis when combined with UVA therapy. Patients exhibited significant improvement with fewer side effects compared to treatments involving traditional psoralens. -

DNA Repair Mechanism Studies

Research involving yeast models has provided insights into the repair dynamics of this compound-induced DNA adducts. These studies highlight the compound's potential as a tool for understanding DNA repair pathways and their implications for mutagenesis.

Analyse Des Réactions Chimiques

Photosensitization and DNA Adduct Formation

-

Mechanism : Pyrido(3,4-c)psoralen's biological activity arises from its photosensitizing properties. When exposed to ultraviolet light, it induces mutations in mammalian cells, leading to cytotoxic effects.

-

DNA Interaction : Upon UV irradiation, this compound forms stable adducts with nucleic acids. These interactions can lead to distinct photoproducts depending on the nucleotide sequence. Techniques like gel electrophoresis and mass spectrometry are used to analyze the resulting adducts and their biological implications.

-

Thymine Targeting : this compound selectively targets thymine residues in DNA under UV light, leading to specific mutagenic outcomes.

-

Cyclobutane Thymine Dimers: Exposure of thymidine and pyridopsoralen derivatives to UVA radiation leads to the formation of cyclobutadithymidine diastereomers. Adjacent thymine residues are excellent targets for 7-methylpyrido[3,4-c]psoralen-mediated formation of cyclobutadithymine in TTTTA and TTAAT sites .

Mutagenic Effects

-

In Vitro Studies : this compound exhibits mutagenic effects in various cell lines at specific doses, indicating its potential as a tool for studying DNA damage and repair mechanisms.

-

DNA Damage : Research explores the biochemical pathways involved in photodamage and cellular responses to DNA lesions using this compound.

-

Sister Chromatid Exchanges : Pyrido[3,4-c]psoralen and 7-methylpyrido[3,4-c]-psoralen induce mutations and mitotic recombination in yeast in the presence of ultraviolet A radiation . 7-methylpyrido[3,4-c]psoralen induces sister chromatid exchanges in mammalian cells in vitro in the dark, and in combination with ultraviolet A irradiation, both compounds induce sister chromatid exchanges in cultured mammalian cells .

Photobinding

-

The photobinding to DNA of tritiated 7-methylpyrido[3,4-c]psoralen, a recently synthesized monofunctional compound of therapeutical interest .

Comparative Data

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Psoralen | Furocoumarin | Commonly used in phototherapy; less potent than this compound |

| 7-Methylthis compound | Methylated | Exhibits enhanced photosensitivity compared to this compound |

| Angelicin | Furocoumarin | Less effective in forming photoadducts; used in different therapeutic contexts |

| Bergapten | Furocoumarin | Known for its role in herbal medicine; interacts differently with UV light |

Propriétés

Numéro CAS |

85878-62-2 |

|---|---|

Formule moléculaire |

C14H7NO3 |

Poids moléculaire |

237.21 g/mol |

Nom IUPAC |

9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H |

Clé InChI |

PMLPQOIOSQFFPW-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

SMILES canonique |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

Key on ui other cas no. |

85878-62-2 |

Synonymes |

pyrido(3,4-c)psoralen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.